molecular formula C11H13NOS B1453737 4-Cyclobutoxybenzene-1-carbothioamide CAS No. 1247109-10-9

4-Cyclobutoxybenzene-1-carbothioamide

Cat. No. B1453737
CAS RN: 1247109-10-9
M. Wt: 207.29 g/mol
InChI Key: DQWWWXFYQWWANF-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzene-1-carbothioamide is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 . It is used for research purposes .

Scientific Research Applications

Urease Inhibition

4-Cyclobutoxybenzene-1-carbothioamide: derivatives have been explored as potential urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer. The inhibition of urease is a promising strategy for a new line of therapy with anti-urease activity .

Antibacterial Activity

The structural analogs of 4-Cyclobutoxybenzene-1-carbothioamide have shown promise in antibacterial applications. Novel Schiff base thiosemicarbazone derivatives, which share a similar core structure, have been effective against both Gram-negative and Gram-positive bacteria, offering a potential pathway for the development of new antibiotic drugs .

Molecular Docking Studies

Molecular docking studies of 4-Cyclobutoxybenzene-1-carbothioamide derivatives can provide insights into the binding mode of these compounds with target enzymes like urease. This helps in understanding the mode of interaction and can guide the design of more potent inhibitors .

Kinetic Studies

Kinetic studies involving 4-Cyclobutoxybenzene-1-carbothioamide derivatives help in determining the rate of enzyme inhibition. This is crucial for assessing the efficacy of these compounds as therapeutic agents .

ADME Profile Analysis

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 4-Cyclobutoxybenzene-1-carbothioamide derivatives is essential for evaluating their potential as drugs. Understanding their pharmacokinetic properties can lead to the optimization of these compounds for better therapeutic outcomes .

Spectral Studies

Spectral studies, including IR spectra analysis, are used to characterize the structure of 4-Cyclobutoxybenzene-1-carbothioamide derivatives. These studies can reveal information about the functional groups present and their interactions within the molecule .

Synthesis of Novel Structures

The synthesis of novel structures using 4-Cyclobutoxybenzene-1-carbothioamide as a precursor can lead to the discovery of compounds with significant therapeutic activities. The condensation reactions involved in the synthesis can be optimized to produce a variety of derivatives .

Structure-Activity Relationship (SAR) Studies

SAR studies of 4-Cyclobutoxybenzene-1-carbothioamide derivatives can identify the relationship between the chemical structure of these compounds and their pharmacological activity. This is key to designing more effective and safer drugs .

Safety and Hazards

Specific safety and hazard information for 4-Cyclobutoxybenzene-1-carbothioamide is not available in the search results .

Future Directions

While specific future directions for 4-Cyclobutoxybenzene-1-carbothioamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, N-acyl-morpholine-4-carbothioamides have shown promise in antibacterial applications, suggesting that similar compounds could be explored for their antimicrobial properties . Additionally, carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole have been studied for their inhibitory action against acetylcholinesterase, indicating potential applications in managing cognitive dysfunction .

properties

IUPAC Name

4-cyclobutyloxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c12-11(14)8-4-6-10(7-5-8)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWWWXFYQWWANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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